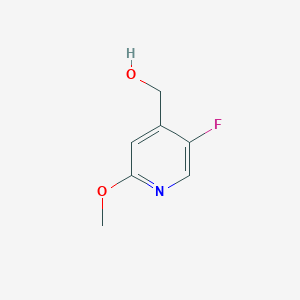

(5-Fluoro-2-methoxypyridin-4-yl)methanol

Description

BenchChem offers high-quality (5-Fluoro-2-methoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-methoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESKOFMAAHVWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Fluoro-2-methoxypyridin-4-yl)methanol: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key fluorinated building block in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and discuss its significance and applications, grounded in established scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate.

Core Compound Identification and Properties

(5-Fluoro-2-methoxypyridin-4-yl)methanol is a substituted pyridine derivative characterized by the presence of fluoro and methoxy groups, which impart unique electronic and metabolic properties. These features make it a valuable synthon for introducing the fluoropyridine moiety into larger, more complex molecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FNO₂ | [1][2][3] |

| Molecular Weight | 157.14 g/mol | [1][2][3] |

| CAS Number | 1000895-80-6 | [1][2] |

| MDL Number | MFCD16607042 | [1][2] |

| SMILES | OCC1=CC(OC)=NC=C1F | [1][2] |

The presence of fluorine, a highly electronegative atom, can significantly influence the acidity, basicity, and metabolic stability of the parent molecule, a common strategy employed in drug design to optimize pharmacokinetic profiles.[4]

Synthesis Protocol: A Validated Approach

The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol is most commonly achieved via the reduction of its corresponding aldehyde precursor, 5-Fluoro-2-methoxypyridine-4-carbaldehyde. This transformation is a standard, high-yielding reaction in organic chemistry, ensuring reproducibility and scalability.

Causality of Experimental Choices

The selection of a mild reducing agent like sodium borohydride (NaBH₄) is critical. It is chemoselective for aldehydes and ketones, preventing the reduction of other potentially sensitive functional groups on the pyridine ring. The choice of methanol as a solvent is strategic; it is polar enough to dissolve the starting material and the borohydride reagent, and its protic nature facilitates the quenching of the intermediate boronate ester to yield the final alcohol product.

Step-by-Step Experimental Methodology

Reaction: Reduction of 5-Fluoro-2-methoxypyridine-4-carbaldehyde

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and prevent excessive gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding distilled water.

-

Work-up and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated in vacuo and can be purified by column chromatography on silica gel to yield pure (5-Fluoro-2-methoxypyridin-4-yl)methanol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the reduction of the aldehyde precursor.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated building blocks are integral to modern drug discovery.[4] The title compound serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic applications. The fluoropyridine motif is found in numerous biologically active compounds, where it can enhance binding affinity, improve metabolic stability, and modulate pKa.

While specific, publicly disclosed applications of (5-Fluoro-2-methoxypyridin-4-yl)methanol itself are often embedded within broader patents, its utility can be inferred from the importance of similar fluorinated heterocyclic structures in drug candidates. For instance, fluorinated pyridines are core components of molecules developed as PARP inhibitors for cancer therapy and other small molecule inhibitors.[5] The hydroxyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, enabling its incorporation into a lead compound.

Conclusion

(5-Fluoro-2-methoxypyridin-4-yl)methanol is a high-value chemical intermediate with well-defined properties and a straightforward, reliable synthetic route. Its utility is primarily as a building block for introducing a key pharmacophore—the 5-fluoro-2-methoxypyridine moiety—into novel drug candidates. The principles and protocols outlined in this guide provide a solid foundation for its synthesis and application in a research and development setting.

References

-

Appchem , (5-Fluoro-2-methoxypyridin-4-yl)methanol, [Link]

-

PubChem , (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol, [Link]

-

PubMed , Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor, [Link]

-

National Institutes of Health (NIH) , Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines, [Link]

-

ChemRxiv , Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines, [Link]

Sources

- 1. 1000895-80-6|(5-Fluoro-2-methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (5-Fluoro-2-methoxypyridin-4-yl)methanol

This technical guide provides a comprehensive analysis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and best practices to ensure technical accuracy and reliability.

Molecular Structure and Key Analytical Considerations

(5-Fluoro-2-methoxypyridin-4-yl)methanol possesses a unique substitution pattern on the pyridine ring that gives rise to distinct spectral signatures. The presence of a fluorine atom, a methoxy group, and a hydroxymethyl group dictates the electronic environment of each nucleus, influencing its chemical shift and coupling constants in NMR spectroscopy. In mass spectrometry, these functional groups govern the fragmentation pathways, providing a roadmap for structural confirmation.

Caption: Structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For (5-Fluoro-2-methoxypyridin-4-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing fluorine atom will deshield nearby protons, shifting them downfield.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.10 | d | 1H | H-6 | ⁴J(H-F) ≈ 2-3 Hz |

| ~7.20 | d | 1H | H-3 | ⁴J(H-F) ≈ 4-5 Hz |

| ~4.70 | s | 2H | -CH₂OH | |

| ~3.95 | s | 3H | -OCH₃ | |

| Variable | br s | 1H | -OH |

-

H-6 Proton: This proton is ortho to the nitrogen and meta to the fluorine. It is expected to appear as a doublet due to coupling with the fluorine atom.

-

H-3 Proton: This proton is meta to the nitrogen and ortho to the fluorine, and is also expected to be a doublet due to fluorine coupling.

-

Methylene and Methoxy Protons: These will likely appear as sharp singlets.

-

Hydroxyl Proton: The chemical shift of the -OH proton can be variable and the peak may be broad, depending on the concentration and solvent purity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the two aliphatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)).[2][3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~155 (d) | C-5 | ¹J(C-F) ≈ 230-250 Hz |

| ~160 | C-2 | |

| ~145 (d) | C-6 | ³J(C-F) ≈ 3-5 Hz |

| ~140 (d) | C-4 | ²J(C-F) ≈ 15-20 Hz |

| ~110 (d) | C-3 | ²J(C-F) ≈ 20-25 Hz |

| ~60 | -CH₂OH | |

| ~55 | -OCH₃ |

The carbon chemical shifts and the C-F coupling constants are crucial for confirming the substitution pattern of the pyridine ring.[2][3]

Experimental Protocol for NMR Data Acquisition

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the structural characterization of (5-Fluoro-2-methoxypyridin-4-yl)methanol. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment, which are critical for advancing drug discovery and development programs.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017). [Link] [2]3. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link] [3]6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). National Institutes of Health. [Link] [4]7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2010). National Institutes of Health. [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Analysis of Supplier Qualification, Quality Control, and Strategic Sourcing for a Key Pharmaceutical Intermediate

Introduction: The Critical Role of Fluorinated Pyridines in Modern Drug Discovery

(5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS No. 1000895-80-6) is a fluorinated pyridine derivative that represents a class of highly valuable building blocks in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The precise arrangement of these functional groups allows for directed chemical modifications, enabling the construction of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of sourcing this key intermediate. It delves into the identification of reliable commercial suppliers, stringent quality assessment protocols, and the regulatory landscape governing the procurement of such vital raw materials. The objective is to equip professionals with the necessary knowledge to navigate the complexities of the chemical supply chain and ensure the integrity and quality of their research and development endeavors.

Identifying and Qualifying Commercial Suppliers

The first crucial step in the procurement process is the identification of reputable commercial suppliers. A thorough evaluation of potential vendors is paramount to mitigate risks associated with material quality, batch-to-batch consistency, and supply chain reliability.

A number of chemical suppliers list (5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS No. 1000895-80-6) in their catalogs. These range from large, well-established chemical providers to more specialized niche suppliers.

Table 1: Prominent Commercial Suppliers of (5-Fluoro-2-methoxypyridin-4-yl)methanol

| Supplier Category | Key Characteristics |

| Major Chemical Catalogs | Offer a broad range of research chemicals, often with readily available stock in smaller quantities. Provide basic product information and safety data sheets. |

| Specialty Intermediate Manufacturers | Focus on the synthesis and supply of specific classes of compounds, such as fluorinated building blocks. May offer larger quantities and custom synthesis services. |

| Online Chemical Marketplaces | Aggregate listings from multiple suppliers, providing a platform for price comparison and supplier discovery.[3][4] |

The qualification of a supplier should be a systematic process based on a risk assessment of the material's intended use.[5][6] For early-stage research, a supplier's reputation and the availability of a certificate of analysis may suffice. However, for later-stage development and manufacturing, a more rigorous qualification process is necessary.

The Supplier Qualification Workflow

A robust supplier qualification process is a multi-step endeavor designed to ensure that the chosen vendor can consistently meet the required quality standards.

Caption: A flowchart illustrating the key stages in qualifying a supplier for a pharmaceutical intermediate.

Quality Control and Analytical Characterization

Ensuring the quality of (5-Fluoro-2-methoxypyridin-4-yl)methanol is paramount for the reproducibility of experimental results and the safety of the final drug product. A comprehensive quality control program should be in place for both the supplier and the receiving entity.

The Certificate of Analysis (CoA): A Critical First Look

The Certificate of Analysis is a foundational document that provides key information about the quality of a specific batch of the intermediate. While a detailed, batch-specific CoA for (5-Fluoro-2-methoxypyridin-4-yl)methanol is not publicly available, a typical CoA for a high-purity pharmaceutical intermediate would include the following:

Table 2: Typical Parameters on a Certificate of Analysis

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (Assay) | ≥ 98.0% | HPLC, GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

Key Analytical Techniques for Quality Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol and identifying any structural isomers or organic impurities. The ¹⁹F NMR spectrum is also crucial for verifying the presence and position of the fluorine atom.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying any impurities. A validated, stability-indicating HPLC method is essential for ensuring that the analytical procedure can separate the main component from its potential degradation products and process-related impurities.

Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Synthesis, Potential Impurities, and Impurity Profiling

A plausible synthetic pathway could involve the chlorination of a pyrimidine precursor, followed by methoxylation and subsequent functional group manipulations to introduce the hydroxymethyl group.[8]

Potential Impurities to Consider

Based on general synthetic routes for similar compounds, potential impurities could include:

-

Starting materials and reagents: Unreacted precursors or excess reagents.

-

Isomeric impurities: Positional isomers formed during the synthesis.

-

By-products: Compounds formed from side reactions.

-

Degradation products: Impurities formed during storage or handling.

Impurity profiling, the identification and quantification of all impurities in a drug substance, is a critical aspect of drug development and is mandated by regulatory agencies.[7]

Regulatory Landscape and Good Manufacturing Practice (GMP)

The sourcing of pharmaceutical intermediates is governed by a stringent regulatory framework to ensure the safety and efficacy of the final drug product. For intermediates used in the manufacture of active pharmaceutical ingredients (APIs), the principles of Good Manufacturing Practice (GMP) are highly relevant.

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for the production of APIs and is often applied to critical intermediates.[9] Adherence to GMP principles ensures that the intermediate is consistently produced and controlled to the appropriate quality standards.

Handling, Storage, and Safety

Fluorinated pharmaceutical intermediates require careful handling and storage to maintain their stability and to ensure the safety of laboratory personnel.

Storage Conditions: (5-Fluoro-2-methoxypyridin-4-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is often recommended to store such compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[5]

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the supplier's Safety Data Sheet (SDS) should always be consulted.

Conclusion

The successful sourcing of (5-Fluoro-2-methoxypyridin-4-yl)methanol for research and drug development hinges on a multi-faceted approach that encompasses diligent supplier qualification, rigorous quality control, and a thorough understanding of the regulatory and safety requirements. By implementing the strategies outlined in this guide, researchers and drug development professionals can build a secure and reliable supply chain for this critical pharmaceutical intermediate, thereby ensuring the integrity of their scientific work and contributing to the development of safe and effective medicines.

References

-

BuyersGuideChem. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine | 1000895-80-6. [Link]

-

FDA. BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]

-

ICH. ICH Q-IWG: Case study, Nov. 2010. [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. (2024-05-16). [Link]

- Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.

-

MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]

- Google Patents. CN105153041A - 5-fluctyosine preparation method suitable for industrial production.

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. mdpi.com [mdpi.com]

- 3. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine | 1000895-80-6 - BuyersGuideChem [buyersguidechem.com]

- 4. 1000895-80-6|(5-Fluoro-2-methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. fda.gov [fda.gov]

- 8. CN105153041A - 5-fluctyosine preparation method suitable for industrial production - Google Patents [patents.google.com]

- 9. admin.ich.org [admin.ich.org]

Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol from 5-Fluorouracil

Abstract

This document provides a comprehensive guide for the multi-step synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a valuable fluorinated pyridine building block for pharmaceutical and agrochemical research. The synthetic strategy commences with 5-fluorouracil (5-FU), a widely available and cost-effective starting material, and navigates a challenging pyrimidine-to-pyridine ring transformation. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical rationale for each transformation. We emphasize mechanistic insights, safety considerations, and robust analytical validation for each intermediate, ensuring a reproducible and scalable process.

Introduction and Strategic Overview

The incorporation of a fluorinated pyridine scaffold is a cornerstone of modern drug design, often imparting favorable metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, (5-Fluoro-2-methoxypyridin-4-yl)methanol, presents three key functional handles: a fluorine atom, a methoxy group, and a hydroxymethyl group, making it a highly versatile intermediate.

The primary challenge addressed in this protocol is the de novo construction of the substituted pyridine ring from a pyrimidine precursor. 5-Fluorouracil, a well-known antimetabolite drug[3][4], provides the C5-fluoro-substituted backbone. Our synthetic approach hinges on a strategic ring-opening and re-closure cascade, followed by a series of carefully orchestrated functional group interconversions. This method circumvents the often complex and regioselectivity-challenged routes that might start from pre-functionalized pyridines.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall Synthetic Workflow. A six-step sequence transforming 5-Fluorouracil into the target pyridine methanol derivative.

Materials and Equipment

Reagents: 5-Fluorouracil, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane), Sodium hydroxide, Hydrochloric acid, Phosphorus oxychloride (POCl₃), Sodium methoxide (NaOMe), n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄), Anhydrous solvents (DMF, Toluene, THF, Methanol, Dichloromethane), Diethyl ether, Ethyl acetate, Hexanes, Magnesium sulfate, Celite.

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer/hotplate, ice bath, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard glassware, inert atmosphere setup (Nitrogen or Argon).

Detailed Experimental Protocols

Step 1: Synthesis of 6-(2-Dimethylaminovinyl)-5-fluorouracil

Principle and Rationale: The initial step involves the activation of the C6 position of the uracil ring. Bredereck's reagent serves as a highly reactive one-carbon electrophile and a source of dimethylamine. It reacts with the acidic proton at the C5-position (made more acidic by the adjacent fluorine) and subsequently attacks the C6-carbonyl, leading to the formation of a stable vinylogous amide. This transformation is crucial as it introduces the carbon atoms necessary for building the new pyridine ring.

Protocol:

-

Suspend 5-fluorouracil (13.0 g, 100 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Bredereck's reagent (20.9 g, 120 mmol) to the suspension.

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the dissolution of the starting material and the progress by TLC (Eluent: 10% Methanol in Dichloromethane).

-

Upon completion, cool the mixture to room temperature. A yellow precipitate should form.

-

Pour the mixture into cold diethyl ether (300 mL) and stir vigorously for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with diethyl ether (2 x 50 mL), and dry under vacuum to yield the title compound as a yellow powder.

Expected Yield: 85-92%. Characterization: The product can be characterized by ¹H NMR, confirming the presence of the vinyl and dimethylamino protons.

Step 2: Ring Transformation to 5-Fluoro-2,4-dihydroxypyridine

Principle and Rationale: This key step leverages a base-catalyzed pyrimidine-to-pyridine ring transformation.[5][6] The hydroxide ion attacks the C2 carbonyl of the activated uracil, initiating a ring-opening event. The resulting acyclic intermediate undergoes an intramolecular condensation (ring-closure) by attack of the enolate onto the imine, followed by elimination of dimethylamine, to form the more stable aromatic pyridine ring system. The product exists predominantly in its pyridone tautomeric forms.

Protocol:

-

Dissolve the 6-(2-dimethylaminovinyl)-5-fluorouracil (18.5 g, 100 mmol) from Step 1 in a 10% aqueous solution of sodium hydroxide (200 mL).

-

Heat the solution to reflux (approx. 100-105 °C) for 8-12 hours. The reaction progress can be monitored by the evolution of dimethylamine gas (caution: perform in a well-ventilated fume hood).

-

After cooling the reaction mixture in an ice bath, carefully acidify to pH 2-3 with concentrated hydrochloric acid. A pale-yellow precipitate will form.

-

Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C to afford 5-fluoro-2,4-dihydroxypyridine.

Expected Yield: 70-78%. Characterization: The product can be confirmed by ¹H NMR and mass spectrometry.

Step 3: Dichlorination to 2,4-Dichloro-5-fluoropyridine

Principle and Rationale: The hydroxyl groups of the pyridone tautomers are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride is a standard and effective reagent for this transformation. The reaction proceeds via phosphorylation of the oxygen atoms followed by nucleophilic attack by chloride.

Protocol:

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

-

In a 100 mL flask equipped with a reflux condenser and gas outlet bubbler, carefully add 5-fluoro-2,4-dihydroxypyridine (12.9 g, 100 mmol) to phosphorus oxychloride (POCl₃, 40 mL, approx. 430 mmol).

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid will slowly dissolve.

-

Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (approx. 400 g) with vigorous stirring.

-

Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2,4-dichloro-5-fluoropyridine as a low-melting solid or colorless oil.

Expected Yield: 75-85%.

Step 4: Selective Monomethoxylation to 4-Chloro-5-fluoro-2-methoxypyridine

Principle and Rationale: This step involves a regioselective SNAr reaction. The C2 position on the pyridine ring is electronically more deficient and thus more susceptible to nucleophilic attack than the C4 position. By using one equivalent of the nucleophile (sodium methoxide) at a controlled temperature, we can selectively replace the C2-chloride.

Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 g, 100 mmol) to anhydrous methanol (150 mL) under an inert atmosphere. Allow the sodium to react completely.

-

Cool the freshly prepared sodium methoxide solution to 0 °C.

-

Add a solution of 2,4-dichloro-5-fluoropyridine (16.6 g, 100 mmol) in anhydrous methanol (50 mL) dropwise to the cold methoxide solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC-MS.

-

Quench the reaction by adding water (100 mL) and remove the methanol via rotary evaporation.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 4-chloro-5-fluoro-2-methoxypyridine.

Expected Yield: 60-70%.

Step 5: Formylation to 5-Fluoro-2-methoxypyridine-4-carbaldehyde

Principle and Rationale: A lithium-halogen exchange followed by quenching with an electrophile is a classic method for C-C bond formation on aromatic rings. Here, n-butyllithium selectively abstracts the chlorine atom at the C4 position at low temperature. The resulting aryllithium species is a potent nucleophile that reacts readily with the formylating agent, DMF, to install the aldehyde functionality after an aqueous workup.

Protocol:

-

CAUTION: n-Butyllithium is highly pyrophoric. This reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper handling techniques.

-

Dissolve 4-chloro-5-fluoro-2-methoxypyridine (16.1 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-necked flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve anhydrous DMF (11.0 mL, 140 mmol) in anhydrous THF (40 mL) and cool to 0 °C.

-

Transfer the aryllithium solution at -78 °C into the DMF solution via cannula.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate) to yield 5-fluoro-2-methoxypyridine-4-carbaldehyde.

Expected Yield: 55-65%.

Step 6: Reduction to (5-Fluoro-2-methoxypyridin-4-yl)methanol

Principle and Rationale: The final step is a straightforward reduction of the aldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent, ideal for this transformation, as it will not affect the aromatic ring or the other functional groups under these conditions.

Protocol:

-

Dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (15.5 g, 100 mmol) in methanol (200 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.9 g, 50 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by slowly adding water (50 mL) and then concentrate the mixture on a rotary evaporator to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, (5-Fluoro-2-methoxypyridin-4-yl)methanol, typically as a white to off-white solid.

Expected Yield: 90-98%. Characterization: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Summary

| Step | Starting Material | Key Reagents | Product | Avg. Yield (%) | Purity (Typical) |

| 1 | 5-Fluorouracil | Bredereck's reagent | 6-(Dimethylaminovinyl)-5-fluorouracil | 88% | >95% |

| 2 | Intermediate from Step 1 | NaOH (aq) | 5-Fluoro-2,4-dihydroxypyridine | 74% | >97% |

| 3 | Intermediate from Step 2 | POCl₃ | 2,4-Dichloro-5-fluoropyridine | 80% | >98% |

| 4 | Intermediate from Step 3 | NaOMe | 4-Chloro-5-fluoro-2-methoxypyridine | 65% | >98% |

| 5 | Intermediate from Step 4 | n-BuLi, DMF | 5-Fluoro-2-methoxypyridine-4-carbaldehyde | 60% | >97% |

| 6 | Intermediate from Step 5 | NaBH₄ | (5-Fluoro-2-methoxypyridin-4-yl)methanol | 94% | >99% |

Mechanistic Visualization

The critical ring transformation step involves a complex series of bond formations and cleavages.

Figure 2: Key Mechanism of Pyrimidine-to-Pyridine Ring Transformation. A simplified schematic of the base-catalyzed rearrangement.

References

-

Wu, P., Zhou, F., Qiu, X., Peng, Y., & Tan, W. (2026). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. American Chemical Society. [Link]

-

Lee, C. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Hirota, K., Abe, Y., Asao, T., Senda, S., Kitade, Y., & Maki, Y. (1988). Ring transformation of pyrimidines to pyridines. Synthesis of 4‐alkylaminopyridin‐2‐ones by alkaline hydrolysis of 6‐(2‐dimethylaminovinyl)uracils. Journal of Heterocyclic Chemistry, 25(3), 985–990. [Link]

-

Asad, M., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(5), 1146-1154. [Link]

- CN102731269B. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Sako, M., et al. (1988). Pyrimidines. 54. Ring transformation of 5-(2-carbamoylvinyl)uracil derivatives to 5-carbamoylpyridin-2-ones. The Journal of Organic Chemistry, 53(26), 6245-6249. [Link]

-

Functional mechanism of the enhancement of 5-fluorouracil sensitivity by TUSC4 in colon cancer cells. (2015). PubMed. [Link]

-

Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional mechanism of the enhancement of 5-fluorouracil sensitivity by TUSC4 in colon cancer cells [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Ring transformation of pyrimidines to pyridines. Synthesis of 4‐alkylaminopyridin‐2‐ones by alkaline hydrolysis of 6‐(2‐dimethylaminovinyl)uracils / Journal of Heterocyclic Chemistry, 1988 [sci-hub.sg]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Application of (5-Fluoro-2-methoxypyridin-4-yl)methanol in Modern Drug Discovery

Introduction: The Privileged Scaffold of Fluorinated Pyridines

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties, including a nitrogen-imparted dipole moment and hydrogen bonding capabilities, enhance solubility and facilitate critical interactions with biological targets.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic to optimize drug candidates. Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein.[2] This often translates to improved pharmacokinetic profiles, a crucial aspect of successful drug development. The subject of this guide, (5-Fluoro-2-methoxypyridin-4-yl)methanol, is a functionalized building block that expertly leverages these properties, offering a versatile platform for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (5-Fluoro-2-methoxypyridin-4-yl)methanol is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1000895-80-6 | [3] |

| Molecular Formula | C₇H₈FNO₂ | [3] |

| Molecular Weight | 157.14 g/mol | [4] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [4] |

| SMILES | COC1=NC=C(F)C=C1CO | [4] |

The Synthetic Utility of (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Gateway to Kinase Inhibitors

(5-Fluoro-2-methoxypyridin-4-yl)methanol is a versatile building block primarily utilized for its hydroxymethyl group, which can be readily transformed into other key functional groups. The true value of this reagent lies in its potential as a precursor to the corresponding aldehyde, 5-fluoro-2-methoxypyridine-4-carbaldehyde. This aldehyde is a critical intermediate for constructing larger, more complex molecules through reactions such as reductive amination, a cornerstone of pharmaceutical synthesis.[5]

Protocol 1: Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol

Reaction Scheme:

Caption: Plausible synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve 5-fluoro-2-methoxypyridine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Workup and Purification: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (5-Fluoro-2-methoxypyridin-4-yl)methanol.

Protocol 2: Oxidation to 5-Fluoro-2-methoxypyridine-4-carbaldehyde

The conversion of the primary alcohol to an aldehyde is a pivotal step, unlocking a wider range of subsequent reactions. A mild and efficient method for this transformation is the Swern oxidation or a similar PCC (Pyridinium chlorochromate) or Dess-Martin periodinane oxidation.

Reaction Scheme:

Caption: Oxidation of the methanol to the corresponding aldehyde.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Protocol 3: Reductive Amination for the Synthesis of a Kinase Inhibitor Scaffold

The synthesized aldehyde is a key precursor for introducing amine functionalities via reductive amination. This reaction is widely used in the pharmaceutical industry to form C-N bonds.[5] This protocol outlines a general procedure for the synthesis of a substituted aminomethylpyridine, a common scaffold in kinase inhibitors, such as those targeting p38 MAP kinase.[6]

Reaction Scheme:

Caption: Reductive amination to form a key amine intermediate.

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.1 eq.) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.[7]

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired aminomethylpyridine derivative.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-fluoro-2-methoxypyridine moiety is a valuable component in the design of kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions in the ATP-binding pocket of kinases and can block potential sites of metabolism, thereby improving the drug's half-life. The methoxy group can also contribute to binding and modulate the electronic properties of the pyridine ring.

Pyridinyl-based structures are prevalent in a number of kinase inhibitors, including those targeting p38 MAP kinase, which is implicated in inflammatory diseases.[8] The aminomethylpyridine core synthesized through the protocols above can be further elaborated to generate potent and selective kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis:

Caption: Overall workflow from building block to a potential kinase inhibitor.

Conclusion

(5-Fluoro-2-methoxypyridin-4-yl)methanol is a strategically designed building block that offers significant advantages in drug discovery. Its inherent structural features, combined with the synthetic versatility of its hydroxymethyl group, provide a robust platform for the efficient synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide demonstrate a clear and logical pathway from this key intermediate to the generation of novel aminomethylpyridine scaffolds, which are integral to the development of innovative kinase inhibitors. As the demand for targeted therapeutics continues to grow, the judicious application of such well-designed building blocks will be paramount to the successful discovery and development of the next generation of medicines.

References

-

De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17326-17349. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]

-

Shagidullin, R. R., Galkin, A. A., Gimaldinova, M. A., & Gubaidullin, A. T. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Pharmaceutical Chemistry Journal, 55(5), 435-456. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 13(2), 529–537. [Link]

-

PubChem. (n.d.). (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol. Retrieved January 23, 2026, from [Link]

-

Safavi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 89-96. [Link]

-

Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 46(1), 26-31. [Link]

-

ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ChemistrySelect, 8(20), e202300792. [Link]

-

Ali, M. R., & Kumar, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ChemistrySelect, 8(20). [Link]

-

Frank, P. V., & Gupton, B. F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein journal of organic chemistry, 16, 445–452. [Link]

-

Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(21), 6437. [Link]

-

Wang, Y., Zhang, Y., & Li, J. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 701. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Bioavailability of Oral 5'-deoxy-5-fluorouridine in Cancer Patients. Retrieved from [Link]

-

Aaltodoc. (2025). Multi-component reactions: Methods for drug discovery. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from [Link]

-

Hodges, J. A., Raines, R. T., & Gellman, S. H. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of organic chemistry, 77(17), 7349–7356. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

-

Deore, V., Yewalkar, N., Bhatia, D., Desai, N., Gupte, R. D., Dadarkar, S. S., Jadhav, M. G., Tannu, A. A., Bhatt, P., Nemmani, K. V. S., Vishwakarma, R. A., Sharma, S., Roychowdhury, A., Dagia, N. M., Bhonde, M. R., & Kumar, S. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & medicinal chemistry letters, 19(11), 2949–2952. [Link]

-

National Center for Biotechnology Information. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2728. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]

-

Gamelin, E., Boisdron-Celle, M., & Delva, R. (1998). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer, 83(S8), 1715-1720. [Link]

- Google Patents. (n.d.). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst.

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Appchem. (n.d.). (5-Fluoro-2-methoxypyridin-4-yl)methanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. appchemical.com [appchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: (5-Fluoro-2-methoxypyridin-4-yl)methanol as a Versatile Building Block for Modern Agrochemicals

Abstract

Substituted pyridine scaffolds are foundational pillars in the discovery of novel agrochemicals, offering a blend of metabolic stability, bioavailability, and versatile handles for chemical modification. This guide provides an in-depth technical overview of (5-Fluoro-2-methoxypyridin-4-yl)methanol , a highly functionalized building block poised for significant application in the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its unique physicochemical properties, detail robust synthetic protocols for its conversion into key reactive intermediates, and discuss the structure-activity relationship (SAR) insights that make its core structure particularly valuable for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of Fluorinated Pyridines

In the relentless pursuit of more effective and environmentally benign crop protection agents, certain molecular frameworks have emerged as "privileged scaffolds." These structures, including the substituted pyridine ring, consistently appear in a multitude of commercial agrochemicals.[1] The pyridine moiety's nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic ring provides a rigid core for orienting functional groups toward their biological targets.

The strategic incorporation of fluorine has become a transformative tool in agrochemical design.[2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly enhance a molecule's:

-

Metabolic Stability: Blocking sites of oxidative metabolism, leading to longer persistence and efficacy.[3]

-

Binding Affinity: Modulating the electronic environment of the molecule to increase potency at the target site.[3]

-

Lipophilicity & Bioavailability: Improving the molecule's ability to penetrate biological membranes, such as plant tissues or insect cuticles.[3][4]

(5-Fluoro-2-methoxypyridin-4-yl)methanol (herein referred to as FM-PM ) capitalizes on these advantages. It presents a unique convergence of three critical functionalities on a single, readily deployable pyridine core:

-

A 5-Fluoro Substituent: To impart the aforementioned benefits of fluorination.

-

A 2-Methoxy Group: This group can serve as a metabolic blocker and a steric/electronic modulator, influencing the molecule's conformation and interaction with target enzymes.[5]

-

A 4-Hydroxymethyl Group: A versatile synthetic handle that can be readily converted into a variety of other functional groups, most notably a reactive electrophile for coupling with other molecular fragments.

Caption: Chemical structure of the FM-PM building block.

Physicochemical & Reactivity Profile

Understanding the inherent properties of FM-PM is crucial for designing effective synthetic strategies.

| Property | Value | Source/Rationale |

| Molecular Formula | C₇H₈FNO₂ | ChemScene[6] |

| Molecular Weight | 157.14 g/mol | ChemScene[6] |

| Reactivity of -CH₂OH | High | The hydroxymethyl group is benzylic-like, making it readily activated for nucleophilic substitution. |

| Electronic Nature | Electron-poor ring | The electronegative fluorine atom and the pyridine nitrogen withdraw electron density from the ring. |

| Key Reaction Center | 4-Hydroxymethyl group | This is the primary site for synthetic elaboration, typically via conversion to a leaving group. |

The key to FM-PM's utility lies in the controlled reactivity of the 4-hydroxymethyl group. This primary alcohol can be easily converted into an excellent leaving group, such as a chloride, transforming the molecule from a nucleophile into a potent electrophile ready for coupling reactions.

Core Synthetic Applications & Protocols

The most direct application of FM-PM is its conversion to a reactive intermediate, 4-(chloromethyl)-5-fluoro-2-methoxypyridine , which can then be used to construct ether and thioether linkages—common motifs in a wide array of commercial agrochemicals.

Protocol 1: Synthesis of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine (CFM-Cl)

Causality & Rationale: Converting the primary alcohol of FM-PM into a chloromethyl group is the pivotal activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it is inexpensive, effective, and the byproducts (SO₂ and HCl gas) are volatile, simplifying purification. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2-type reaction to yield the desired chloride. While other chlorinating agents exist, SOCl₂ provides a clean and high-yielding conversion for this type of substrate.

Workflow Diagram:

Caption: Workflow for the synthesis of CFM-Cl intermediate.

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and slowly quench by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(chloromethyl)-5-fluoro-2-methoxypyridine.

Protocol 2: Synthesis of a Prototypical Ether-Linked Agrochemical Scaffold

Causality & Rationale: The Williamson ether synthesis is a classic, robust, and highly reliable method for forming C-O bonds.[7][8] This Sₙ2 reaction involves the attack of an alkoxide (or phenoxide) nucleophile on a primary alkyl halide.[9] The CFM-Cl intermediate prepared in Protocol 1 is an ideal electrophile for this reaction. The choice of a weak base like potassium carbonate (K₂CO₃) is suitable for deprotonating phenols, while a stronger base like sodium hydride (NaH) is required for less acidic aliphatic alcohols. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation but not the nucleophile, enhancing its reactivity.[10]

Step-by-Step Protocol:

-

Nucleophile Preparation: To a solution of a substituted phenol or alcohol (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq for phenols; NaH, 1.1 eq for alcohols) at room temperature.

-

Activation: Stir the mixture for 30 minutes to ensure complete formation of the corresponding phenoxide/alkoxide.

-

Coupling: Add a solution of 4-(chloromethyl)-5-fluoro-2-methoxypyridine (CFM-Cl, 1.1 eq) in DMF dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final ether-linked product.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of FM-PM is not accidental; it is a deliberate design to maximize potential bioactivity.

Caption: SAR benefits of the FM-PM building block.

-

The 5-Fluoro Group: As discussed, fluorine is a bioisostere for hydrogen but with vastly different electronic properties. Its inclusion can block metabolic degradation at the 5-position of the pyridine ring, a common site for enzymatic hydroxylation. This leads to increased persistence of the agrochemical in the target pest or plant.[2][3] Furthermore, its electron-withdrawing nature can enhance binding to target proteins through favorable electrostatic interactions.[3]

-

The 2-Methoxy Group: The presence of an alkoxy group at the 2-position of a pyridine ring is a feature found in many bioactive molecules.[5] It serves two primary purposes. First, it acts as a steric shield, preventing metabolic enzymes from accessing and degrading the C2 position of the ring. Second, as an electron-donating group, it electronically balances the electron-withdrawing effects of the fluorine and the ring nitrogen, fine-tuning the overall properties of the scaffold for optimal target engagement.

-

The 4-Hydroxymethyl Linker: This group's true value is its synthetic versatility. The protocols above demonstrate its conversion to a chloromethyl group for ether synthesis. However, it can also be oxidized to an aldehyde for reductive aminations, esterified to connect to acidic fragments, or converted to other leaving groups (mesylates, tosylates) for coupling with a wider range of nucleophiles, dramatically expanding the chemical space accessible from this single building block.

Conclusion

(5-Fluoro-2-methoxypyridin-4-yl)methanol is more than just a chemical reagent; it is a strategically designed building block that offers a direct and efficient route to novel agrochemical candidates. By providing a stable, fluorinated pyridine core pre-functionalized with a versatile synthetic handle and a metabolic blocking group, it allows researchers to bypass multiple synthetic steps and focus on the crucial diversification of the molecule. The robust protocols provided herein demonstrate the straightforward conversion of this alcohol into key intermediates, paving the way for the rapid generation of libraries of potential herbicides, fungicides, and insecticides. Its inherent design, grounded in established principles of medicinal and agrochemical chemistry, makes it an exceptionally valuable tool for any organization aiming to accelerate its discovery pipeline.

References

-

ResearchGate. Reaction scheme showing the synthesis of 4-(hydroxymethyl) pyridine-2,6-dicarboxylic acid (1). Available at: [Link]

-

Jeschek, M. (2024). Recent developments in fluorine‐containing pesticides. ResearchGate. Available at: [Link]

-

O'Hagan, D. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]

-

RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

-

NIH. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Available at: [Link]

-

ACS Publications. The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. Available at: [Link]

-

ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]

-

NIH. Reductive Hydroxymethylation of 4‐Heteroarylpyridines. Available at: [Link]

-

ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available at: [Link]

-

RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation. Available at: [Link]

-

PubMed. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Available at: [Link]

-

MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]

-

MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Available at: [Link]

-

Re Soil Foundation. (2022). Flour-based pesticides hit the market as scientists are concerned. Available at: [Link]

-

Yale Chemistry. PS5. Available at: [Link]

-

ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

Wikipedia. 4-Pyridone. Available at: [Link]

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

Sources

- 1. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for the Derivatization of (5-Fluoro-2-methoxypyridin-4-yl)methanol in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[3] The strategic derivatization of pyridine-based molecules is a fundamental approach in structure-activity relationship (SAR) studies, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[4][5]

This guide focuses on (5-Fluoro-2-methoxypyridin-4-yl)methanol, a versatile building block for SAR exploration. The substituents on this scaffold are not arbitrary; the 2-methoxy group can influence the electronic nature and metabolic stability of the ring, while the 5-fluoro substituent can significantly impact binding affinity, metabolic stability, and pKa, thereby modulating the overall druglike properties of the resulting compounds.[3][6] The primary alcohol at the 4-position serves as a key handle for introducing a diverse array of chemical functionalities, allowing for a systematic investigation of how different substituents in this region impact biological activity.

This document provides detailed protocols for the derivatization of (5-Fluoro-2-methoxypyridin-4-yl)methanol, focusing on the synthesis of ether and ester libraries. Additionally, it explores the potential for nucleophilic aromatic substitution at the 5-fluoro position, offering a dual strategy for comprehensive SAR studies. The overarching goal is to equip researchers in drug discovery with the practical knowledge to generate diverse chemical matter for biological screening.

Strategic Overview of Derivatization

The derivatization strategy for (5-Fluoro-2-methoxypyridin-4-yl)methanol is twofold, targeting both the hydroxymethyl group and the pyridine ring itself. This approach allows for a comprehensive exploration of the chemical space around the core scaffold.

Caption: Overall derivatization strategy for SAR studies.

Part 1: Derivatization of the Hydroxymethyl Group

The primary alcohol of (5-Fluoro-2-methoxypyridin-4-yl)methanol is an ideal site for introducing a wide range of functionalities to probe interactions with biological targets. Ether and ester linkages are common motifs in drug molecules and can be readily synthesized through well-established methodologies.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7]

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Temperature: The reaction is typically started at a low temperature to control the initial exothermic deprotonation and then warmed to drive the SN2 reaction to completion.

Experimental Protocol:

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Methodology:

-

To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Ester Derivatives via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[8] This method is particularly useful for acid-sensitive substrates.[9]

Causality Behind Experimental Choices:

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[9]

-

Solvent: Dichloromethane (DCM) is a common aprotic solvent for this reaction.

Experimental Protocol:

Caption: Workflow for Steglich esterification.

Step-by-Step Methodology:

-

To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDC (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Part 2: Derivatization of the Pyridine Ring

The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), providing an avenue to introduce diverse functionalities directly onto the pyridine core. This is particularly effective with electron-withdrawing groups on the ring, and the pyridine nitrogen itself facilitates this transformation.[10]

Nucleophilic Aromatic Substitution with Amines and Thiols

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to deprotonate the nucleophile (amine or thiol) and neutralize the HF generated during the reaction.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the cation while leaving the anion nucleophile reactive.

-

Temperature: Elevated temperatures are often required to overcome the activation energy for the SNAr reaction.

Experimental Protocol:

Step-by-Step Methodology:

-

To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) and the desired amine or thiol (1.5 eq) in DMSO (0.3 M), add K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Part 3: Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity. A combination of NMR spectroscopy and mass spectrometry is typically employed.

| Technique | Purpose | Key Observations for (5-Fluoro-2-methoxypyridin-4-yl)methanol Derivatives |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the introduced alkyl or acyl groups. Shifts in the signals of the methylene protons adjacent to the newly formed ether or ester linkage. |

| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Appearance of new carbon signals from the added moiety. |

| ¹⁹F NMR | Confirmation of the fluorine-containing scaffold and detection of substitution at the 5-position. | A singlet or multiplet in the characteristic range for fluoropyridines.[8] Disappearance of the fluorine signal in SNAr products. |

| LC-MS | Purity assessment and determination of molecular weight. | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[11] |

Table 1: Analytical Techniques for Characterization.

Part 4: Application in SAR Studies - A Kinase Inhibitor Perspective